molecular formula C15H20OSi B6222940 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one CAS No. 2768327-46-2

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one

Cat. No.: B6222940
CAS No.: 2768327-46-2
M. Wt: 244.4
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Description

3-[dimethyl(phenyl)silyl]spiro[33]heptan-1-one is a unique organic compound characterized by its spiro[33]heptane core and a dimethyl(phenyl)silyl group

Properties

CAS No.

2768327-46-2

Molecular Formula

C15H20OSi

Molecular Weight

244.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro[3.3]heptane core or the dimethyl(phenyl)silyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one exerts its effects involves its interaction with specific molecular targets. The spiro[3.3]heptane core provides a rigid, three-dimensional scaffold that can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The dimethyl(phenyl)silyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[3.3]heptane derivatives and compounds with dimethyl(phenyl)silyl groups. Examples include:

    Spiro[3.3]heptane: A simpler analog without the dimethyl(phenyl)silyl group.

    Dimethyl(phenyl)silyl derivatives: Compounds with similar silyl groups but different core structures.

Uniqueness

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is unique due to its combination of the spiro[3.3]heptane core and the dimethyl(phenyl)silyl group. This combination provides a distinct three-dimensional structure and chemical reactivity, making it valuable for various applications in research and industry.

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